5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride typically involves the chloromethylation of 2-methyl-1H-1,3-benzodiazole. This can be achieved through the reaction of 2-methyl-1H-1,3-benzodiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced at the 5-position of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include various reduced derivatives depending on the specific conditions used.
Scientific Research Applications
5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzodiazole ring system can interact with DNA or proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- Benzimidazole derivatives
Uniqueness
5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWVFDNIFOAPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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